Globo-H analogue type 2
Description
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-4 |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Strategies for Globo H Analogue Type 2
Chemoenzymatic Synthesis Methodologies for Globo-H Analogues
Chemoenzymatic methods have emerged as a powerful and efficient strategy for the synthesis of complex glycans like Globo-H analogues, combining the precision of enzymatic reactions with the versatility of chemical synthesis. These approaches often utilize glycosyltransferases for the sequential addition of monosaccharide units to a chemically synthesized acceptor molecule.
A notable chemoenzymatic strategy involves a one-pot multiple enzyme (OPME) procedure. This method has been successfully applied to the synthesis of various globo-series glycosphingolipids, including Globo-H. The process begins with a chemically synthesized lactoside acceptor that is then elongated by a series of glycosyltransferases in a single reaction vessel nih.govresearchgate.net. For instance, the synthesis of a Globo-H hexasaccharide has been achieved starting from a Lac-OBn acceptor using a combination of three glycosyltransferases: an α1,4-galactosyltransferase (LgtC), a bifunctional β1,3-galactosyl/β1,3-N-acetylgalactosaminyltransferase (LgtD), and an α1,2-fucosyltransferase (WbsJ) acs.org. To make the process more cost-effective, epimerases can be included to generate the required sugar nucleotides from less expensive precursors acs.org.
Another chemoenzymatic approach for producing azido-Globo H analogs involves the use of galactose oxidase to selectively oxidize the C6-OH of a terminal galactose or N-acetylgalactosamine. This oxidized intermediate is then chemically converted to an azido (B1232118) group. The resulting azido-derivatives are further elongated using glycosyltransferases coupled with a sugar nucleotide regeneration system to yield the final azido-Globo H analogues acs.orgnih.govnih.gov. This method allows for the site-specific introduction of modifications for further conjugation or to enhance immunogenicity.
Targeted Chemical Modifications for Enhanced Immunogenicity
A key challenge in the development of carbohydrate-based vaccines is overcoming the poor immunogenicity of tumor-associated carbohydrate antigens (TACAs). To address this, various chemical modifications have been explored to create Globo-H analogues with enhanced ability to stimulate the immune system.
N-Acyl Group Modifications in Globo-H Analogue Type 2 Synthesis
Modification of the N-acyl group on the sugar backbone of Globo-H has been shown to be an effective strategy to increase immunogenicity. Studies have focused on the synthesis of Globo-H analogues with fluorinated N-acyl groups. These fluorine-modified conjugates have demonstrated the ability to induce higher titers of IgG antibodies compared to the native Globo-H nih.govrsc.org. The synthesis of these analogues involves a preactivation-based glycosylation strategy, typically proceeding from the non-reducing end to the reducing end. After the assembly of the protected hexasaccharide, the N-trichloroethoxycarbonyl (Troc) protecting group is removed to expose a free amino group, which is then acylated with fluorinated acetyl anhydrides or chlorides. A final global deprotection yields the target N-acyl modified Globo-H analogues nih.gov.
| Analogue | Modification | Observed IgG Antibody Response |
|---|---|---|
| G0-CRM197 | Unmodified N-acetyl | Baseline |
| G2-CRM197 | N-difluoroacetyl | Enhanced IgG titers compared to G0-CRM197 nih.gov |
| G3-CRM197 | N-trifluoroacetyl | Enhanced IgG titers compared to G0-CRM197 nih.gov |
Strategic Modifications at the Reducing End of Globo-H Analogues
Modifications at the reducing end of the Globo-H structure have also been investigated to improve its antigenic properties. Chemoenzymatic synthesis has been employed to create Globo-H analogues with modifications at the C-6 position of the reducing end glucose. Specifically, the introduction of fluoro, azido, or phenyl groups at this position has been shown to elicit IgG antibody responses that can recognize not only Globo-H but also related epitopes such as stage-specific embryonic antigen 3 (SSEA3) and stage-specific embryonic antigen 4 (SSEA4) acs.org.
Strategic Modifications at the Non-Reducing End of Globo-H Analogues
The non-reducing end of Globo-H is a critical region for immune recognition. Modifications at this terminus have been explored to enhance immunogenicity. One successful modification involves the introduction of an azido group at the C-6 position of the non-reducing end fucose, which has been found to elicit a strong IgG immune response acs.org. In contrast, azido modifications on the non-reducing end GalNAc of the Gb4 portion of Globo-H did not induce cross-reactive antibodies to SSEA4, suggesting that the specific location of the modification is crucial for the desired immune outcome acs.org.
Azido-Functionalization Approaches for this compound
Azido-functionalization is a versatile strategy for modifying Globo-H analogues. The azido group can serve as a bioorthogonal handle for conjugation to carrier proteins or adjuvants, and its presence can also enhance immunogenicity. Various mono- and di-azido Globo-H analogues have been synthesized acs.org.
A common chemoenzymatic approach to introduce an azido group involves the selective oxidation of a primary alcohol on the sugar ring to an aldehyde using galactose oxidase, followed by chemical transformation to the azido group acs.orgnih.govnih.gov. This has been applied to introduce azide (B81097) groups at the C6 position of galactose or N-acetylgalactosamine on precursors like lactose (B1674315), Gb3, Gb4, and SSEA3, which are then enzymatically elongated to the full azido-Globo H structure acs.orgnih.govnih.gov. Studies have shown that an azido-GH glycoconjugate with an azide at the Gal-C6 of the lactose moiety elicited a particularly high antibody response acs.orgnih.govnih.gov.
| Analogue | Position of Azido Group | Synthesis Strategy | Key Immunological Finding |
|---|---|---|---|
| 1-CRM197 | Gal-C6 of Lactose | Chemoenzymatic | Elicited the highest antibody response to GH, SSEA3, and SSEA4 acs.orgnih.govnih.gov |
| Azido-GH | C-6 of reducing end glucose | Chemoenzymatic | Elicited IgG antibody response recognizing GH, SSEA3, and SSEA4 acs.org |
| Azido-GH | C-6 of non-reducing end fucose | Chemoenzymatic | Elicited a strong IgG immune response acs.org |
Convergent Synthesis Approaches for Complex Globo-H Analogue Constructs
For the total chemical synthesis of complex oligosaccharides like Globo-H, convergent strategies are often favored over linear approaches due to their efficiency. A convergent synthesis involves the preparation of several smaller oligosaccharide fragments, which are then coupled together to form the final product.
One such approach for the synthesis of the Globo-H hexasaccharide involves a two-directional and highly convergent strategy. This method utilizes the assembly of six readily available building blocks in just five glycosylation steps, significantly streamlining the synthesis process by avoiding intermediate protecting group manipulations nih.gov. Another convergent strategy divides the Globo-H hexasaccharide into four components: AB, C, DE, and F, and the synthesis is carried out from the non-reducing end (F) to the reducing end (AB) using a preactivation-based glycosylation method nih.gov. A [3+3] convergent strategy has also been reported for the synthesis of a Globo-H hexasaccharide with an anomeric aminooxy group for conjugation researchgate.net.
Stereochemical Control in this compound Synthesis
A key transformation in the assembly of the Globo-H hexasaccharide is the formation of both α- and β-glycosidic bonds with high fidelity. nih.govrsc.org For instance, the synthesis often involves the stereoselective installation of an α-linked L-fucose and an α-linked D-galactose. rsc.org The stereocontrolled formation of 1,2-cis glycosidic linkages, such as these α-galactosidic bonds, is a recognized challenge in carbohydrate chemistry. nih.gov
To address this, synthetic chemists employ a variety of strategies. One common approach is the use of non-participating protecting groups at the C-2 position of the glycosyl donor. umsl.edu Unlike participating groups, which lead to the formation of 1,2-trans glycosides through neighboring group participation, non-participating groups, such as azides, allow for the formation of 1,2-cis products. umsl.edu However, the electron-withdrawing nature of groups like azide can impact the glycosylation reaction. nih.gov
The choice of glycosyl donor is also crucial. Glycosyl trichloroacetimidates and thioglycosides are among the most widely studied and utilized donors in oligosaccharide synthesis. nih.gov The mechanism of the glycosylation reaction, which can proceed through a unimolecular SN1-like pathway involving an oxacarbenium ion intermediate or a bimolecular SN2-like pathway, is influenced by the donor, promoter, and reaction conditions. nih.gov While the orientation of the leaving group at the anomeric center is often of little importance in an SN1 mechanism, it is critical in an SN2-like displacement, which proceeds with inversion of the anomeric configuration. nih.gov
Furthermore, remote protecting groups at positions C-3, C-4, and C-6 can also profoundly influence the stereoselectivity of a glycosylation reaction. nih.gov These effects can be transmitted through steric hindrance, electronic effects, or by participating in hydrogen bonding that can mediate the delivery of the aglycone. nih.gov
Convergent synthesis strategies, such as the [3+3] or [3+2+1] block glycosylation approaches, are often employed for the efficient construction of complex molecules like the Globo-H antigen. nih.govrsc.org These strategies rely on the stereoselective coupling of pre-assembled oligosaccharide fragments. For example, a [3+3] ABC+DEF coupling has been utilized, where the stereoselectivity of the key glycosylation step is crucial for the successful synthesis of the final hexasaccharide skeleton. nih.gov Similarly, a convergent [3+2+1] strategy has been reported with excellent stereoselectivity in all glycosylation reactions. rsc.org
The following table summarizes the key glycosidic linkages in the this compound and the stereochemical challenge associated with their synthesis.
| Glycosidic Linkage | Anomeric Configuration | General Synthetic Challenge |
| Fucα1-2Gal | α (cis) | Formation of 1,2-cis linkages often requires non-participating groups and careful control of reaction conditions. |
| Galβ1-4GlcNAc | β (trans) | Generally achieved with good selectivity using participating protecting groups at C-2. |
| GlcNAcβ1-3Gal | β (trans) | Achievable with participating C-2 protecting groups. |
| Galα1-4Gal | α (cis) | A significant challenge requiring specific strategies to control the stereochemical outcome. |
| Galβ1-4Glc | β (trans) | Can be formed with high selectivity using standard glycosylation methods with participating groups. |
Glycoconjugate Design and Bioconjugation of Globo H Analogue Type 2 for Immunological Applications
Selection and Functionalization of Carrier Proteins for Globo-H Analogue Type 2 Conjugation
The choice of carrier protein is a crucial determinant of the immunogenicity of a glycoconjugate vaccine. An ideal carrier protein should be highly immunogenic, safe for human use, and possess suitable functional groups for conjugation.
Cross-Reactive Material 197 (CRM197) Conjugates
Cross-Reactive Material 197 (CRM197), a non-toxic mutant of diphtheria toxin, is a well-established and FDA-approved carrier protein for human vaccines. Its proven safety and immunogenicity make it a prime candidate for conjugation with Globo-H analogues.
Research has demonstrated that conjugating N-acyl modified Globo-H analogues to CRM197 results in vaccine candidates that can induce high titers of IgG antibodies. nih.gov These antibodies are capable of recognizing the native Globo-H antigen on the surface of cancer cells and mediating their elimination through complement-dependent cytotoxicity (CDC). nih.gov In one study, fluorine-modified N-acyl Globo-H derivatives were conjugated to CRM197. Immunological evaluation in mice showed that these conjugates, particularly the difluorinated and trifluorinated versions, induced significantly enhanced IgG antibody titers compared to the unmodified Globo-H conjugate. nih.gov The predominant IgG subclass induced was IgG1, indicating a T-helper 2 (Th2) biased immune response, which is crucial for anti-tumor humoral immunity. nih.gov
The synthesis of these conjugates typically involves activating the Globo-H analogue, often through a linker, and then reacting it with the lysine residues on the surface of the CRM197 protein. nih.gov The resulting glycoconjugates are then purified to remove any unconjugated components.
Table 1: Immunological Response to this compound-CRM197 Conjugates
| Globo-H Analogue Modification | Predominant Antibody Isotype | Key Immunological Finding |
| N-fluoroacetyl | IgG1 | Enhanced IgG antibody titers compared to unmodified Globo-H conjugate. nih.gov |
| Azido (B1232118) group at C-6 of reducing end glucose | IgG | Elicited a strong IgG immune response recognizing Globo-H and related epitopes. |
| Azido group at C-6 of non-reducing end fucose | IgG | Elicited a strong IgG immune response. |
Keyhole Limpet Hemocyanin (KLH) Conjugates
Keyhole Limpet Hemocyanin (KLH) is a large, immunogenic protein isolated from the giant keyhole limpet. Its complex structure and numerous lysine residues make it an excellent scaffold for conjugating multiple copies of haptens like Globo-H, leading to a potent immune response.
Globo-H-KLH conjugate vaccines have been evaluated in clinical trials for various cancers, including prostate and breast cancer. nih.gov These studies have shown that the vaccine can induce both IgM and IgG antibody responses against Globo-H. nih.gov For instance, a bivalent vaccine containing Globo-H-KLH and another TACA conjugated to KLH was tested in prostate cancer patients and found to elicit significant antibody titers.
The conjugation of Globo-H to KLH can be achieved through various methods. One approach involves the ozonolysis of a terminal allyl group on a synthetic Globo-H derivative to generate an aldehyde, which is then coupled to KLH via a bifunctional linker. nih.gov This method allows for a high loading of the carbohydrate antigen onto the carrier protein.
While Globo-H-KLH vaccines have shown promise, they have also been associated with eliciting higher titers of IgM compared to IgG, suggesting a less mature T-cell mediated immune response in some cases. nih.gov This has prompted research into alternative carriers like CRM197 and the use of potent adjuvants to enhance the IgG response.
Other Protein Carriers (BSA, HSA, OVA) in this compound Conjugates
Besides CRM197 and KLH, other proteins are often utilized in the preclinical evaluation and characterization of Globo-H analogue conjugates. These include:
Bovine Serum Albumin (BSA): BSA is a readily available and soluble protein frequently used in immunological assays, such as ELISA, to detect and quantify antibodies generated against Globo-H. nih.gov this compound grafted on BSA is commercially available for research purposes.
Human Serum Albumin (HSA): As a human protein, HSA is less immunogenic in humans and is sometimes used in research settings to study the properties of glycoconjugates with a human-derived carrier.
Ovalbumin (OVA): OVA is a well-characterized protein from chicken eggs that is often used as a model antigen in immunology research to study T-cell and B-cell responses to conjugated haptens.
The conjugation of Globo-H analogues to these proteins generally follows similar chemical principles as with CRM197 and KLH, involving the reaction of an activated form of the glycan with amino acid residues on the protein surface. While these carriers are valuable for research and diagnostic purposes, they are less commonly used in human vaccine formulations compared to CRM197 and KLH.
Linker Chemistry in this compound Glycoconjugate Assembly
Homobifunctional Linkers
In the context of preparing glycoconjugates for immunological applications, a common strategy involves the use of a linker that is first attached to the carbohydrate antigen, creating an activated intermediate. This intermediate is then reacted with the carrier protein. While not strictly a "homobifunctional linker" in the sense of having two identical reactive groups that simultaneously react with both the glycan and the protein, the linker employed often possesses a functionality that is activated to react with the protein's amine groups.
A frequently used approach involves a p-nitrophenyl (PNP) ester-containing linker, such as a p-nitrophenyl adipate linker. nih.gov In this method, the Globo-H analogue is first reacted with an excess of the linker to form a PNP-ester intermediate. This activated ester is then incubated with the carrier protein (e.g., CRM197 or BSA) in a suitable buffer. The amine groups (primarily from lysine residues) on the protein surface nucleophilically attack the activated ester, forming a stable amide bond and releasing p-nitrophenol. nih.gov This method provides a straightforward way to conjugate the glycan to the protein carrier.
Another example of a linker used in Globo-H-KLH conjugation is 4-(4-N-maleimidomethyl)cyclohexane-1-carbonylhydrazide (MMCCH). In this case, an aldehyde-modified Globo-H is reacted with the hydrazide group of MMCCH, and the maleimide group is then reacted with thiolated residues on KLH. nih.gov
Cleavable Linkers in Antibody-Drug Conjugate Applications of Globo-H Analogues
The concept of cleavable linkers is particularly relevant in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that targets a tumor-specific antigen like Globo-H. The linker is designed to be stable in the bloodstream but to release the drug upon internalization into the cancer cell. While the primary focus of this article is on immunological applications, the principles of cleavable linker chemistry are pertinent to the broader therapeutic potential of Globo-H targeting.
Commonly used cleavable linkers in ADCs, which could be adapted for Globo-H analogue-based ADCs, include:
Hydrazone Linkers: These linkers are acid-labile and are designed to cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within the cancer cell, releasing the drug. They are generally stable at the physiological pH of the blood (~7.4).
Disulfide Linkers: These linkers are susceptible to cleavage by intracellular reducing agents like glutathione, which is present in much higher concentrations inside cells than in the bloodstream. njbio.com This redox potential difference allows for selective drug release within the tumor cell. The steric hindrance around the disulfide bond can be modified to tune the release rate. njbio.com
Peptide Linkers: These linkers are designed to be cleaved by specific proteases, such as cathepsins, that are highly active within the lysosomes of cancer cells. pharmasalmanac.com A common example is the valine-citrulline (Val-Cit) dipeptide linker. nih.gov
The application of these cleavable linkers to Globo-H analogue-based ADCs would involve conjugating the cytotoxic drug to the Globo-H analogue via the cleavable linker, and then attaching this construct to a Globo-H targeting antibody. This approach aims to deliver the cytotoxic payload specifically to cancer cells overexpressing Globo-H, thereby minimizing off-target toxicity. Research in this area is ongoing, with the goal of developing highly specific and potent cancer therapies.
Rational Design of Adjuvant Combinations with this compound Glycoconjugates
The selection of an appropriate adjuvant is critical in the formulation of cancer vaccines to stimulate a robust and targeted immune response against weakly immunogenic TACAs like Globo-H and its analogues. The rational design of adjuvant combinations aims to enhance both humoral and cellular immunity.
Glycolipid adjuvants are potent immunomodulators that can significantly enhance the immune response to carbohydrate antigens.
C34: The α-galactosylceramide analogue, C34, has been investigated as an adjuvant for Globo-H analogue-based vaccines. In a study involving azido-modified Globo-H analogues conjugated to the carrier protein CRM197, C34 was used as the adjuvant to enhance the immune response and promote an antibody class switch from IgM to IgG. acs.org The rationale for using C34 is its ability to induce a stronger immune response compared to other adjuvants like QS-21 in previous Globo-H vaccine studies. acs.org Immunization of mice with these glycoconjugates and C34 resulted in the production of IgG antibodies that could recognize not only the modified antigen but also the native Globo-H on cancer cells. acs.org Specifically, an azido-GH analogue with the modification at the C6-OH of the terminal galactose of lactose (B1674315), when conjugated to CRM197 and administered with C34, elicited the most robust IgG antibody response to a panel of globo-series antigens. acs.org
| Adjuvant | Globo-H Analogue | Carrier Protein | Key Research Finding |
| C34 | Azido-modified Globo-H | CRM197 | Elicited high titers of IgG antibodies cross-reactive with native Globo-H on cancer cells. acs.org |
MPLA (Monophosphoryl Lipid A): Monophosphoryl lipid A (MPLA), a derivative of the lipid A component of lipopolysaccharide, is a well-known Toll-like receptor 4 (TLR4) agonist. A fully synthetic, self-adjuvanting vaccine was developed by directly conjugating Globo-H to MPLA. rsc.org This design eliminates the need for a separate carrier protein and external adjuvant. The Globo-H-MPLA conjugate was shown to elicit robust IgG1 antibody responses and a T-cell-dependent immunity, which is desirable for anti-cancer vaccines. rsc.org This self-adjuvanting construct induced a significantly faster and stronger immune response compared to the traditional Globo-H-KLH conjugate. rsc.org The antibodies generated by the Globo-H-MPLA vaccine were capable of binding to Globo-H-expressing cancer cells and mediating strong complement-dependent cytotoxicity. rsc.org
| Adjuvant | Globo-H Analogue | Carrier | Key Research Finding |
| MPLA | Globo-H | Covalently linked to MPLA (self-adjuvanting) | Induced strong IgG1 antibody responses and T-cell-mediated immunity without an external adjuvant. rsc.org |
Saponin-based adjuvants, particularly QS-21, have been widely used in clinical trials of cancer vaccines due to their ability to induce both antibody and cell-mediated immune responses.
QS-21: The saponin (B1150181) adjuvant QS-21 has been a component in several formulations of Globo-H-based vaccines. In a phase II clinical trial, a multivalent vaccine including Globo-H conjugated to Keyhole Limpet Hemocyanin (KLH) was administered with QS-21 to prostate cancer patients. nih.gov In preclinical studies, the combination of QS-21 with other adjuvants has been explored to further enhance the immunogenicity of Globo-H vaccines. For instance, a systematic evaluation of a Globo-H-CRM197 conjugate with various adjuvants revealed that the combination of QS-21 and a synthetic 3-O-deacyl-monophosphoryl lipid A (3D-MPL) elicited robust IgG2a and IgG3 antibody responses and a Th1-biased cellular immunity in mice. nih.govresearchgate.netdesertking.com This combination was found to be more potent than formulations with single adjuvants. desertking.com The antibodies induced by the Globo-H-CRM197 vaccine with the QS-21 and 3D-MPL adjuvant combination demonstrated effective binding to Globo-H-positive cancer cells and exhibited superior complement-dependent cytotoxicity and antibody-dependent cellular phagocytosis. researchgate.net
| Adjuvant | Globo-H Conjugate | Key Research Finding |
| QS-21 | Globo-H-KLH | Used in clinical trials of multivalent cancer vaccines. nih.gov |
| QS-21 + 3D-MPL | Globo-H-CRM197 | Synergistically enhanced IgG2a and IgG3 antibody responses and Th1 cellular immunity. nih.govresearchgate.netdesertking.com |
Multi-Antigenic Glycoconjugate Constructs Incorporating this compound
To broaden the anti-tumor immune response and overcome tumor antigen heterogeneity, multi-antigenic vaccine constructs that incorporate Globo-H or its analogues along with other TACAs have been designed.
One such approach is a polyvalent vaccine that includes Globo-H, GM2 ganglioside, Tn-MUC1, TF, and sTn, all conjugated to the immunogenic carrier protein KLH. cancer.gov This multi-antigenic formulation, when administered with the adjuvant QS-21, was designed to induce a broad immune response against multiple antigens that are overexpressed in various cancers. nih.govcancer.gov The rationale behind this design is that a multi-pronged attack on different tumor antigens may lead to more effective tumor cell killing and reduce the chances of immune escape by tumor cells that may have lost the expression of a single antigen. cancer.gov A phase I study of a heptavalent vaccine consisting of GM2, Globo-H, Lewisy, Tn, STn, TF, and Tn-MUC1 conjugated to KLH and mixed with QS-21 showed that patients could mount an immune response to at least two of the antigens. nih.gov Another study investigated a bivalent vaccine containing Globo-H and glycosylated MUC2, both conjugated to KLH, and administered with the saponin adjuvant GPI-0100 or QS-21 in prostate cancer patients. nih.gov
| Vaccine Construct | Antigens Included | Carrier Protein | Adjuvant | Rationale |
| Polyvalent Vaccine | Globo-H, GM2, Tn-MUC1, TF, sTn | KLH | QS-21 | To induce a broad immune response against multiple tumor-associated antigens. nih.govcancer.gov |
| Bivalent Vaccine | Globo-H, glycosylated MUC2 | KLH | GPI-0100 or QS-21 | To target two distinct tumor antigens in prostate cancer. nih.gov |
Preclinical Immunological Evaluation of Globo H Analogue Type 2
Humoral Immune Response Induction by Globo-H Analogue Type 2 Glycoconjugates
The induction of a strong antibody response is a primary goal of TACA-based vaccines. Preclinical studies have evaluated the ability of various Globo-H analogue glycoconjugates to elicit both IgG and IgM antibodies, which are crucial for targeting and eliminating cancer cells.
The generation of high titers of IgG antibodies is a key indicator of a successful T-cell dependent immune response, which is often weak with native carbohydrate antigens. nih.gov Various modifications to the Globo-H structure have been shown to significantly enhance IgG antibody production in preclinical models.
For instance, analogues with modifications on the N-acyl group have been synthesized and conjugated to a carrier protein, CRM197. nih.gov Studies in Balb/c mice demonstrated that N-fluoroacetyl modified analogues, particularly difluorinated (G2-CRM197) and trifluorinated (G3-CRM197) versions, induced significantly higher titers of IgG antibodies compared to the unmodified Globo-H conjugate. nih.gov The induced antibodies were capable of recognizing the naturally occurring Globo-H antigen on cancer cell surfaces. nih.gov The generation of IgG1 antibodies, in particular, provides evidence of a type 2 T-helper (Th2) response. nih.govrsc.org
Another strategy involves introducing an azido (B1232118) group. An azido-GH analogue with the modification at the Gal-C6 position of the lactose (B1674315) (Lac) component, when conjugated to CRM197 (1-CRM197), elicited a more robust IgG antibody response to Globo-H and related globo-series antigens than the native GH-CRM197 conjugate. acs.orgnih.gov Similarly, modifying the C-6 position of the non-reducing end fucose with an azido group was also found to elicit a strong IgG immune response. nih.govacs.org These studies indicate that all tested glycoconjugates induced a robust T-cell dependent immune response, characterized by strong IgG production. acs.org
| Globo-H Analogue Conjugate | Modification | Carrier Protein | Key Finding on IgG Response | Reference |
|---|---|---|---|---|
| G2-CRM197 / G3-CRM197 | N-difluoroacetyl / N-trifluoroacetyl | CRM197 | Induced significantly enhanced titers of IgG antibodies compared to unmodified conjugate. | nih.gov |
| 1-CRM197 | Azido group at Gal-C6 of Lactose | CRM197 | Elicited the most robust IgG antibody response to globo-series antigens (GH, SSEA3, SSEA4). | acs.orgnih.gov |
| Modified Fucose Analogue | Azido group at C-6 of non-reducing end fucose | CRM197 | Elicited a strong IgG immune response. | nih.gov |
| Globo H-MPLA | Conjugation to MPLA (built-in adjuvant) | MPLA | Elicited robust IgG1 antibody responses. | rsc.org |
The IgM response is typically the first wave of antibodies produced following vaccination. While the goal of many analogue strategies is to promote a class switch to more durable IgG antibodies, the IgM response remains relevant. Studies on the Globo H-KLH vaccine (adagloxad simolenin), which uses the native Globo-H structure, show that it induces both IgM and IgG antibodies. nih.govnih.gov This vaccine elicited anti-Globo H IgM responses that peaked between weeks 5 and 13. nih.govescholarship.org
In contrast, studies with certain azido-Globo H analogues conjugated to CRM197 and administered with an α-galactosylceramide analog adjuvant (C34) found that the glycoconjugates elicited strong IgG responses but only low levels of IgM. acs.org This finding suggests that these specific analogue formulations are highly effective at inducing a class switch from IgM to IgG, a hallmark of a T-cell dependent immune response. acs.orgnih.gov Similarly, a conjugate of Globo-H with polysaccharide A1 (PS A1) was also observed to induce both anti-Globo H IgG and IgM antibodies. rsc.org
The timing and duration of the antibody response are critical for vaccine efficacy. In studies of the Globo H-KLH vaccine, the IgM response occurred earlier than the IgG response. escholarship.org The anti-Globo H IgM titers reached their peak between 5 and 13 weeks after the initial injections. nih.gov The IgG response developed more slowly, with the mean anti-Globo H IgG titer peaking at week 41, following a series of nine injections. nih.govnih.gov After the vaccination course was completed, the IgG levels began to decline, suggesting that continuous vaccination may be necessary to sustain the antibody response. nih.gov An early and strong IgM response (titer ≥1:320 within the first 4 weeks) was associated with significantly higher maximum titers of both IgM and IgG later on. nih.govnih.gov
Cellular Immune Responses Mediated by this compound Formulations
The ability of Globo-H analogue vaccines to induce IgG class switching is strong indirect evidence of T-cell help. acs.org Formulations that elicit robust IgG1 responses, such as a fully synthetic vaccine conjugating Globo-H to monophosphoryl lipid A (MPLA), are considered to induce T-cell-dependent immunity. rsc.org
Further evidence comes from studies evaluating specific T-cell populations. For instance, a conjugate vaccine linking Globo H to the OCT4 protein and a TLR7 agonist (Globo H-OCT4-T7) was shown to enhance cytotoxic T lymphocyte (CTL) responses. researchgate.net Furthermore, clinical data from the Globo H-KLH vaccine trials indicated a correlation between regulatory T cells (Tregs) and the humoral response; patients with a lower percentage of activated Tregs at baseline developed higher peak levels of anti-Globo H IgM. nih.govnih.govescholarship.org This suggests that the baseline state of T-cell regulation can influence the magnitude of the vaccine-induced immune response.
Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that are crucial for initiating T-cell responses. youtube.com For a carbohydrate-based vaccine to activate T-cells, its components must be effectively taken up, processed, and presented by DCs. Preclinical research has shown that novel Globo-H analogue formulations can enhance this process. A study using a Globo H-OCT4-T7 conjugate vaccine demonstrated that it effectively induced the cellular uptake, maturation, and antigen presentation capabilities of bone marrow-derived dendritic cells (BMDCs). researchgate.net This facilitation of DC maturation is a critical step in bridging the innate and adaptive immune systems, leading to more effective T-cell activation. researchgate.net
Cross-Reactivity of Antibodies Elicited by this compound
The development of cancer vaccines based on tumor-associated carbohydrate antigens (TACAs) like Globo-H often involves the use of synthetic analogues to enhance immunogenicity. nih.gov A critical aspect of evaluating these vaccine candidates is determining the cross-reactivity of the antibodies they elicit. This involves assessing whether these antibodies can recognize not only the target antigen but also structurally related molecules that are co-expressed on cancer cells, such as Stage-Specific Embryonic Antigen 3 (SSEA3) and Stage-Specific Embryonic Antigen 4 (SSEA4). nih.govwikipedia.org
Globo-H, SSEA3, and SSEA4 are all part of the globo-series glycosphingolipids and share a common core structure. nih.govwikipedia.org SSEA3 is the direct precursor to both Globo-H and SSEA4. wikipedia.org Due to this structural similarity, antibodies generated against a Globo-H analogue have the potential to cross-react with these related glycans.
Preclinical studies involving immunization with modified Globo-H analogues have demonstrated the successful elicitation of cross-reactive antibodies. Specifically, research on azido-modified Globo-H analogues conjugated to the carrier protein CRM197 showed that the resulting antibodies could recognize Globo-H, SSEA3, and SSEA4. nih.govacs.org In one study, an azido-GH analogue, where the azide (B81097) group was placed at the C6 position of the terminal galactose on the lactose moiety (designated 1-CRM197), was identified as eliciting the most robust IgG antibody response against all three globo-series antigens (Globo-H, SSEA3, and SSEA4). nih.govacs.org
Similarly, modifications at the C-6 position of the reducing end glucose of Globo-H with fluoro, azido, or phenyl groups also produced IgG antibodies that specifically recognized Globo-H and its related epitopes, SSEA3 and SSEA4. researchgate.net This broad recognition is significant, as these related glycans are also overexpressed on various cancer cells and cancer stem cells. nih.gov
| Globo-H Analogue Vaccine | Target Glycan Recognized | Antibody Isotype | Reference |
|---|---|---|---|
| Azido-GH analogue (1-CRM197) | Globo-H, SSEA3, SSEA4 | IgG | nih.govacs.org |
| Fluoro-modified GH (at reducing end) | Globo-H, SSEA3, SSEA4 | IgG | researchgate.net |
| Azido-modified GH (at reducing end) | Globo-H, SSEA3, SSEA4 | IgG | researchgate.net |
| Phenyl-modified GH (at reducing end) | Globo-H, SSEA3, SSEA4 | IgG | researchgate.net |
A crucial measure of a cancer vaccine's potential efficacy is the ability of the induced antibodies to bind to the native TACA as it is expressed on the surface of cancer cells. nih.gov Several studies have confirmed that antibodies elicited by various Globo-H analogues effectively recognize and bind to cancer cells that are positive for Globo-H expression. nih.govresearchgate.net
Flow cytometry analysis has been a key method for demonstrating this binding. For instance, sera from mice immunized with fluorine-modified N-acyl Globo-H analogues conjugated to CRM197 showed clear binding to the human breast cancer cell line MCF-7, which is known to express high levels of Globo-H. nih.govrsc.org Likewise, antibodies induced by azido-modified Globo-H analogues demonstrated specific binding to MCF-7 cells. nih.govacs.org This binding was shown to be specific, as the interaction could be inhibited by the addition of free Globo-H antigen, confirming that the antibodies were targeting the correct epitope on the cell surface. acs.org
The ability of these antibodies to recognize native Globo-H has been observed across multiple cancer cell lines, including those from ovarian cancer (OVCAR3, BG1, IGROV1) and breast cancer (MCF7, T47D). researchgate.netnih.gov
| Globo-H Analogue | Cancer Cell Line | Cancer Type | Binding Confirmed | Reference |
|---|---|---|---|---|
| Fluorine-modified N-acyl Globo-H | MCF-7 | Breast | Yes | nih.govrsc.org |
| Azido-modified Globo-H | MCF-7 | Breast | Yes | nih.govacs.org |
| Globo-H (general) | OVCAR3 | Ovarian | Yes | researchgate.net |
| Globo-H (general) | T47D | Breast | Yes | researchgate.netnih.gov |
Assessment of Immunogenicity Enhancement Strategies for this compound
A major challenge in the development of carbohydrate-based vaccines is the inherently poor immunogenicity of TACAs. nih.govrsc.org To overcome this, several strategies are employed to enhance the immune response to Globo-H and its analogues. These strategies typically involve chemical modification of the antigen, conjugation to a carrier protein, and the use of potent adjuvants.
Antigen Modification: Modifying the structure of the Globo-H antigen itself can enhance its immunogenicity. This is thought to be due to the creation of novel epitopes that are more readily recognized by the immune system. Studies have shown that introducing fluorine or azido groups into the Globo-H structure can lead to higher titers of IgG antibodies compared to the unmodified antigen. nih.govacs.org For example, difluorinated and trifluorinated N-acyl Globo-H analogues induced significantly enhanced IgG antibody titers. nih.gov This fluorination may increase the antigen's stability and its foreignness to the immune system. nih.gov
Carrier Protein Conjugation: To convert the T-cell-independent response typical of carbohydrates into a more robust T-cell-dependent immunity, Globo-H analogues are conjugated to large carrier proteins. nih.gov This process engages T-helper cells, leading to a stronger, long-lasting immune response characterized by IgG antibody production and immunological memory. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and the non-toxic mutant of diphtheria toxin, CRM197. nih.govrsc.org Vaccines using CRM197 as a carrier have been shown to induce higher titers of IgG antibodies compared to some KLH formulations. nih.gov
Adjuvant Use: Adjuvants are critical components of vaccine formulations that help to stimulate and amplify the immune response. For Globo-H analogue vaccines, various adjuvants have been evaluated. The glycolipid C34, an α-galactosylceramide analogue, has been used in combination with CRM197 conjugates and is designed to induce a class switch from IgM to IgG antibodies. nih.govnih.gov Other powerful adjuvants include Monophosphoryl Lipid A (MPLA), a detoxified derivative of lipopolysaccharide, and the saponin (B1150181) QS-21. researchgate.netcreative-biolabs.com Research has shown that combining adjuvants, such as QS-21 and a synthetic 3-O-deacyl-MPL (3D-MPL), can elicit robust Th1 cellular immunity and potent IgG2a and IgG3 antibody responses. researchgate.net Furthermore, fully synthetic, self-adjuvanting vaccines have been developed by directly conjugating Globo-H to MPLA, eliminating the need for an external adjuvant and simplifying the vaccine formulation. rsc.orgcreative-biolabs.com
| Strategy | Example | Mechanism/Effect | Reference |
|---|---|---|---|
| Antigen Modification | Fluorination or Azidation of Globo-H | Increases antigen stability and foreignness, leading to higher IgG titers. | nih.govacs.org |
| Carrier Protein Conjugation | CRM197, KLH | Converts T-cell independent to T-cell dependent response, promotes IgG class switching. | nih.govrsc.org |
| Adjuvant Formulation | Glycolipid C34 | Designed to induce class switch from IgM to IgG. | nih.govnih.gov |
| MPLA, 3D-MPL, QS-21 | Potent immune stimulators that enhance antibody and cellular responses. | researchgate.netcreative-biolabs.com | |
| Globo-H-MPLA Conjugate | Creates a self-adjuvanting vaccine, simplifying formulation. | rsc.orgcreative-biolabs.com |
Molecular and Cellular Mechanisms of Globo H Analogue Type 2 in Biological Systems
Interaction of Globo-H Analogue Type 2 with Glycan-Binding Proteins (GBPs)
Glycans and their corresponding glycan-binding proteins (GBPs), or lectins, govern fundamental biological processes, including immune cell activation and suppression. tandfonline.com The interactions between cancer-associated glycans like Globo-H and GBPs can significantly influence the tumor microenvironment.
The primary GBPs of interest for fucosylated glycans such as Globo-H are fucolectins. tandfonline.com While research into fucolectins is an emerging field, the principle of GBP-glycan interaction is well-established in immunology. tandfonline.com For instance, other complex glycans on tumor cells are known to interact with lectins on immune cells, such as Siglecs, which can attenuate immune responses. tandfonline.com Glycan microarrays, which can mimic the presentation of multiple glycans on a cell surface, have been developed to study these multivalent interactions with high affinity and specificity. nih.gov Such arrays, featuring Globo-H and its analogues, are used to profile the binding specificity of antibodies and potentially other GBPs, providing a sensitive platform for analyzing these protein-carbohydrate interactions. nih.gov
Role of Globo-H Analogues in Tumor Cell Immunomodulation
Globo-H and its analogues play a multifaceted role in modulating the immune response to tumor cells. The native Globo-H ceramide shed by cancer cells can suppress immune cell activity, contributing to an immunosuppressive tumor microenvironment. tandfonline.comescholarship.org Synthetic analogues are designed to overcome this suppression and elicit a potent anti-tumor immune response.
Exogenous Globo-H has been shown to inhibit the proliferation of both human and mouse immune cells. tandfonline.com This immunosuppressive effect appears to be mediated through the suppression of the Notch 1 signaling pathway at both the transcriptional and protein levels. tandfonline.com
Conversely, vaccines developed using Globo-H analogues conjugated to carrier proteins are designed to induce a robust immune response. For example, a fully synthetic vaccine conjugate of a Globo-H analogue and monophosphoryl lipid A (MPLA) was shown to elicit strong T cell-dependent immunity. rsc.org Similarly, another conjugate vaccine combining Globo-H with a TLR7 agonist effectively induced the maturation and antigen presentation of bone marrow-derived dendritic cells (BMDCs). researchgate.net The antibodies generated by these vaccines, primarily IgG, can guide Natural Killer (NK) cells to destroy tumor cells expressing Globo-H, a process known as antibody-dependent cellular cytotoxicity (ADCC). tandfonline.comescholarship.org
| Compound/Molecule | Effect on Immune Cells | Associated Mechanism | Source |
|---|---|---|---|
| Globo-H (native) | Inhibition of T-cell proliferation | Suppression of Notch 1 signaling | tandfonline.com |
| Globo-H Analogue Vaccine Conjugates | Induction of T-cell dependent immunity | Enhanced antigen presentation by Dendritic Cells | rsc.orgresearchgate.net |
| Anti-Globo-H IgG Antibodies (induced by vaccines) | Activation of Natural Killer (NK) cells | Antibody-Dependent Cellular Cytotoxicity (ADCC) | tandfonline.comescholarship.org |
| Anti-Globo-H IgM Antibodies (induced by vaccines) | Tumor cell lysis | Complement-Dependent Cytotoxicity (CDC) | tandfonline.comnih.gov |
The influence of Globo-H and its analogues on cytokine production is complex and context-dependent. Globo-H ceramide, when administered to lung cancer cells, was found to upregulate the production of interleukin-8 (IL-8) and fibroblast growth factor (FGF), cytokines associated with resistance to the cancer drug erlotinib. tandfonline.com
In contrast, immunotherapeutic approaches using Globo-H analogue conjugates aim to stimulate a pro-inflammatory cytokine environment conducive to tumor rejection. A combination vaccine linking Globo-H to a T-cell epitope and a TLR7 agonist enhanced the production of several key cytokines, including Interferon-gamma (IFN-γ), Interleukin-12 (IL-12), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net This cytokine profile is indicative of a robust Th1-type immune response, which is critical for effective anti-tumor immunity. researchgate.net
| Compound | Cell Type / Condition | Effect on Cytokine Production | Source |
|---|---|---|---|
| Globo-H ceramide | Lung Cancer Cells | ↑ Interleukin-8 (IL-8), ↑ Fibroblast growth factor (FGF) | tandfonline.com |
| Globo-H-OCT4-T7 Conjugate Vaccine | Mouse Model (in vivo) | ↑ IFN-γ, ↑ IL-12, ↑ IL-2, ↑ TNF-α | researchgate.net |
Tumors exploit various mechanisms to evade immune surveillance, and the expression of specific glycans is a key strategy. tandfonline.com Globo-series glycosphingolipids, including Globo-H, play a role in the ability of tumors to escape immune recognition. tandfonline.com Tumor sialoglycans, a related class of glycans, are known to engage with Siglec inhibitory receptors on immune cells like NK cells and neutrophils, which attenuates the anti-tumor immune response. tandfonline.com By mimicking the body's "self" signals, these glycans help tumors avoid destruction by the immune system. tandfonline.com
Vaccines based on Globo-H analogues are designed to break this tolerance. By inducing high titers of anti-Globo-H antibodies (both IgG and IgM), these vaccines mark cancer cells for destruction. nih.gov The IgM antibodies can recruit complement proteins to directly attack the tumor cells (complement-dependent cytotoxicity, CDC), while IgG antibodies engage immune effector cells for ADCC, thereby overcoming the tumor's natural immune evasion strategies. tandfonline.comrsc.orgnih.gov
Engagement of Specific Receptors and Signaling Pathways by Globo-H Analogues
The immunogenicity of Globo-H analogues is significantly enhanced by conjugating them to molecules that can activate specific innate immune receptors and signaling pathways.
Toll-like receptors (TLRs) are critical components of the innate immune system that recognize molecular patterns associated with pathogens or cellular damage, triggering an immune response. nih.gov Leveraging this system, researchers have developed self-adjuvanting Globo-H analogue vaccines that incorporate TLR agonists.
One such approach involved creating a fully synthetic glycoconjugate linking a Globo-H analogue to monophosphoryl lipid A (MPLA), a detoxified derivative of a bacterial lipid that acts as a Toll-like receptor 4 (TLR4) agonist. nih.gov This conjugate was shown to be self-adjuvanting, meaning it could induce a powerful immune response without an external adjuvant. rsc.org The activation of the TLR4 pathway stimulates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, ultimately resulting in a strong T cell-mediated anti-tumor response. rsc.orgnih.gov
Another strategy involved covalently linking Globo-H and the OCT4 protein with a TLR7 agonist. researchgate.net This combination vaccine was shown to effectively stimulate dendritic cell maturation and enhance cytotoxic T lymphocyte (CTL) responses, demonstrating the efficacy of targeting TLRs to boost the immunogenicity of TACA-based vaccines. researchgate.net
CD1d Molecule Binding and NKT Cell Activation
Natural Killer T (NKT) cells are a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. nih.gov A key characteristic of a major subset of NKT cells, known as type I or invariant NKT (iNKT) cells, is their recognition of glycolipid antigens presented by the CD1d molecule, a non-classical MHC class I-like molecule. nih.gov
The activation of NKT cells is initiated by the binding of a glycolipid-CD1d complex to the invariant T-cell receptor (TCR) on the surface of the NKT cell. nih.gov While the direct binding of this compound to CD1d has not been extensively characterized in the provided search results, the general mechanism for glycolipid presentation by CD1d is well-established. Synthetic glycolipids, such as α-galactosylceramide (α-GalCer), are known to bind to CD1d and potently activate NKT cells. nih.gov This activation leads to the rapid secretion of a variety of cytokines, including interferon-gamma (IFN-γ) and various interleukins, which can in turn influence the activity of other immune cells such as dendritic cells (DCs), conventional T cells, and NK cells. nih.gov
The structural characteristics of the glycolipid, including the nature of the sugar moiety and the lipid chain, are critical for its binding to CD1d and subsequent NKT cell activation. nih.gov It is plausible that this compound, as a glycosphingolipid, could interact with CD1d, although the affinity and the specific downstream immunological consequences of this binding would depend on its precise chemical structure. Some studies have explored the use of glycolipid adjuvants, such as the α-galactosylceramide analog C34, in conjunction with Globo-H conjugate vaccines to enhance the immune response by inducing a class switch from IgM to IgG antibodies. acs.orgnih.gov This suggests an indirect role in modulating NKT cell-dependent immune responses.
Notch 1 Signaling Pathway Modulation
The Notch signaling pathway is a highly conserved cell-to-cell communication system that plays a fundamental role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway has been implicated in the development and progression of various cancers.
Research has indicated that the naturally occurring Globo H ceramide can influence the Notch1 signaling pathway. acs.org Specifically, studies have shown that Globo H ceramide can induce immunosuppression by reducing Notch1 signaling. acs.org This finding suggests that Globo-H and its analogues may exert some of their effects on the tumor and its microenvironment through the modulation of this critical signaling cascade.
While direct evidence for the effect of this compound on Notch 1 signaling is not available in the provided search results, the precedent set by the native Globo H ceramide suggests a potential mechanism of action. By downregulating Notch1 signaling, Globo-H analogues could potentially influence the behavior of both cancer cells and immune cells within the tumor microenvironment. For instance, in the context of immune cells, alterations in Notch signaling can affect T-cell differentiation and function.
Glycosphingolipid Shedding and Microenvironment Influence of Globo-H Analogues
Glycosphingolipids are not static components of the cell membrane; they can be shed into the extracellular environment. tandfonline.com This shedding process is particularly pronounced in tumor cells, which release greater quantities of glycosphingolipids compared to healthy cells. tandfonline.com The shed glycosphingolipids, including Globo-H, can then exert significant influence on the surrounding tumor microenvironment. tandfonline.comnih.gov
Shed Globo-H has been shown to be taken up by endothelial cells, subsequently promoting angiogenic activity, including tube formation and migration. tandfonline.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By fostering a pro-angiogenic environment, shed Globo-H can contribute to tumor progression. tandfonline.com
Furthermore, shed Globo-H can have immunosuppressive effects within the tumor microenvironment. nih.gov It has been reported that shed Globo-H ceramide can be incorporated by tumor-infiltrating lymphocytes, leading to the inhibition of T and B cell activation. nih.gov This suppression of the local immune response can help the tumor evade immune surveillance and destruction. The antibodies generated in response to Globo-H-based vaccines may exert their anticancer effects in part by neutralizing the shed Globo-H ceramide, thereby mitigating its pro-angiogenic and immunosuppressive activities. nih.gov
The influence of shed Globo-H analogues, including a potential type 2 variant, on the microenvironment would likely depend on their structural similarity to the native Globo-H and their ability to interact with the same cellular targets.
Structure Activity Relationship Sar Studies of Globo H Analogue Type 2
Correlating Structural Modifications with Immunogenic Potential
SAR studies have been instrumental in rationally designing Globo-H analogues with improved immunogenicity. By systematically altering different parts of the molecule—the N-acyl group, the reducing end, and the non-reducing end—researchers have been able to significantly enhance the antibody response compared to the native Globo-H antigen.
Impact of N-Acyl Group Variations on Antibody Response
Modifications to the N-acyl group of the N-acetylgalactosamine (GalNAc) residue within the Globo-H structure have been shown to be a fruitful strategy for augmenting immunogenicity. The introduction of fluorine atoms into the N-acetyl group has demonstrated a particularly strong effect on the resulting antibody response.
In a key study, several Globo-H analogues with fluorinated N-acyl groups were synthesized and conjugated to the carrier protein CRM197. nih.gov The immunological evaluation of these glycoconjugates in mice revealed that fluorine-modified analogues could induce higher titers of IgG antibodies compared to the unmodified Globo-H conjugate. nih.govacs.org Specifically, difluorinated and trifluorinated N-acyl analogues showed a marked enhancement in antibody production. nih.gov This increased immunogenicity is thought to stem from the foreign nature of the fluorinated compounds and their potential for increased enzymatic stability in vivo. nih.gov The antibodies generated by these fluorinated analogues were also capable of recognizing the natural Globo-H antigen on the surface of cancer cells and mediating their elimination through complement-dependent cytotoxicity (CDC). nih.gov
| Modification of N-Acyl Group | Resulting Antibody Titer (IgG) | Recognition of Native Globo-H |
| Unmodified (N-acetyl) | Baseline | Yes |
| Monofluoroacetyl | Enhanced | Yes |
| Difluoroacetyl | Significantly Enhanced | Yes |
| Trifluoroacetyl | Significantly Enhanced | Yes |
Influence of Reducing End Modifications on Antibody Specificity
Alterations at the reducing end of the Globo-H structure have also been investigated to understand their impact on antibody response and specificity. Modifications at the C-6 position of the reducing end glucose have been shown to elicit strong IgG antibody responses that are specific to Globo-H and related epitopes. acs.orgnih.gov
Studies involving the introduction of fluoro, azido (B1232118), or phenyl groups at this position have demonstrated the generation of IgG antibodies that can recognize not only Globo-H but also the related stage-specific embryonic antigen 3 (SSEA3) and stage-specific embryonic antigen 4 (SSEA4). acs.orgnih.gov This cross-reactivity is significant as these related antigens are also overexpressed on various cancer cells. The antibodies induced by these reducing-end modified analogues were also functional, demonstrating the ability to recognize and eliminate Globo-H expressing tumor cells. acs.orgnih.gov
While these modifications lead to a robust IgG response, the specificity of the elicited antibodies is a critical consideration. The cross-reactivity with SSEA3 and SSEA4 suggests that the modifications at the reducing end can broaden the immune response to target a family of related tumor-associated antigens.
| Reducing End Modification (C-6 of Glucose) | Elicited IgG Antibody Response | Cross-Reactivity with SSEA3/SSEA4 |
| Fluoro | Strong | Yes |
| Azido | Strong | Yes |
| Phenyl | Strong | Yes |
Effects of Non-Reducing End Alterations on Immune Recognition
The non-reducing end of Globo-H, which contains the terminal fucose residue, is a critical component of its antigenic epitope. Modifications at this end of the molecule have a profound effect on immune recognition.
Research has shown that modification of the C-6 position of the non-reducing end fucose with an azido group can elicit a strong IgG immune response. acs.orgnih.gov This indicates that even with alterations at this key recognition site, the immune system can still be stimulated to produce a potent antibody response. Furthermore, studies on azido-modified Globo-H analogues have revealed that modifications at the non-reducing end can lead to the production of cross-reactive antibodies that recognize native Globo-H on glycan arrays and cancer cells. sinica.edu.tw
Epitope Mapping and Minimal Antigenic Structures for Globo-H Analogue Type 2
Epitope mapping studies are crucial for defining the precise molecular features recognized by antibodies. For Globo-H and its analogues, these studies have consistently highlighted the importance of the terminal saccharide units.
The terminal tetrasaccharide of Globo-H has been identified as a critical component of the epitope for monoclonal antibodies. rsc.orgnih.gov In fact, studies have shown that this tetrasaccharide can bind to monoclonal antibodies with an affinity comparable to that of the full hexasaccharide. rsc.org This suggests that the terminal four sugar residues constitute the minimal antigenic structure for recognition by these specific antibodies.
Furthermore, the fucose residue at the non-reducing end is essential for effective binding of certain monoclonal antibodies. rsc.orgnih.gov Its removal significantly diminishes antibody recognition, underscoring its role as a key determinant of the epitope. While monoclonal antibodies exhibit this strict requirement, polyclonal antibodies from cancer patients have been shown to bind to both the fucosylated hexasaccharide and the defucosylated pentasaccharide, indicating a more diverse immune response in a clinical setting. rsc.org
| Globo-H Structure | Monoclonal Antibody Binding | Polyclonal Serum Antibody Binding |
| Hexasaccharide (Full-Length) | Strong | Strong |
| Pentasaccharide (defucosylated) | Significantly Reduced/Absent | Present |
| Tetrasaccharide (terminal) | Strong | Not explicitly stated |
| Trisaccharide (terminal) | Weak | Weak |
| Disaccharide (terminal) | No significant binding | No significant binding |
Conformational Analysis and Its Role in Antibody Binding
The three-dimensional conformation of a carbohydrate antigen plays a pivotal role in its interaction with antibodies. While extensive research has been conducted on the chemical modifications of Globo-H analogues, detailed studies specifically elucidating the conformational changes induced by these modifications and their direct impact on antibody binding for this compound are not extensively detailed in the currently available literature.
Future research employing techniques such as NMR spectroscopy and computational modeling will be essential to unravel the precise conformational dynamics of this compound and to establish a definitive link between its three-dimensional structure and its interaction with the immune system.
Preclinical Therapeutic Potential of Globo H Analogue Type 2 in Cancer Models
In Vitro Anti-Cancer Activity and Cellular Responses
Therapeutic strategies targeting Globo-H, including various analogue-based vaccines, rely on inducing a robust antibody response. These induced antibodies can then eliminate cancer cells through several in vitro mechanisms.
Complement-Dependent Cell Cytotoxicity (CDC) Mediated by Induced Antibodies
A primary mechanism of action for antibodies generated against Globo-H analogues is the activation of the complement system, leading to the formation of a membrane attack complex and subsequent lysis of tumor cells. Preclinical studies have consistently shown that vaccines composed of a Globo-H analogue conjugated to an immunogenic carrier protein elicit antibodies capable of mediating CDC.
For instance, a fully synthetic vaccine composed of Globo-H conjugated to monophosphoryl lipid A (MPLA) induced antibodies that mediated strong complement-dependent cytotoxicity against the Globo-H-expressing MCF-7 breast cancer cell line. rsc.org Similarly, preclinical evaluations of the Globo H-keyhole limpet hemocyanin (KLH) conjugate vaccine demonstrated that the induced IgG and IgM antibodies could trigger complement-mediated lysis of tumor cells expressing Globo-H. aacrjournals.orgacs.org Further research on a Globo H-CRM197 conjugate, when combined with specific adjuvants, also produced antibodies that exhibited superior CDC. nih.govresearchgate.net This effect is a cornerstone of the anti-tumor activity, with IgM antibodies being particularly effective at recruiting complement proteins to attack the tumor cells. tandfonline.comresearchgate.net
Table 1: Complement-Dependent Cytotoxicity (CDC) in Globo-H Positive Cancer Cells
| Vaccine/Antibody Formulation | Target Cancer Cell Line | Outcome |
|---|---|---|
| Antibodies from Globo H-MPLA conjugate vaccine | MCF-7 (Breast Cancer) | Induced strong CDC. rsc.org |
| Antibodies from Globo H-KLH conjugate vaccine | MCF-7 (Breast Cancer) | Induced complement-mediated lysis. acs.org |
| Antibodies from Globo H-CRM197 conjugate vaccine | MCF-7 (Breast Cancer) | Exhibited superior CDC activity. nih.govresearchgate.net |
Antibody-Dependent Cellular Cytotoxicity (ADCC) Enhancement by Globo-H Analogue Type 2
In addition to CDC, IgG antibodies induced by Globo-H analogue vaccines can engage immune effector cells, such as Natural Killer (NK) cells, to mediate antibody-dependent cellular cytotoxicity (ADCC). The IgG antibodies act as a bridge, guiding NK cells to recognize and destroy tumor cells. tandfonline.comresearchgate.net
The vaccine adagloxad simolenin (a Globo H-KLH conjugate) was shown to induce both IgM and IgG antibodies with the functional ability to mediate ADCC. nih.gov Studies combining anti-Globo H and anti-SSEA4 antibodies have also explored the ADCC mechanism in breast cancer cell lines, indicating that this is a viable pathway for tumor cell elimination. nih.gov Maximizing the ADCC activity is a key goal in the development of therapeutic antibodies targeting Globo-H and related antigens. nih.gov
Impact on Cancer Cell Viability and Colony Formation
Beyond direct cell killing, targeting Globo-H can affect the fundamental ability of cancer cells to survive and proliferate. Preclinical research has shown that the presence of Globo-H on the cell surface is linked to increased tumorigenicity. In vitro analyses using human lung and breast cancer cells demonstrated that the administration of Globo-H ceramide led to greater colony formation, a measure of a cell's ability to proliferate and form a tumor. tandfonline.com
Conversely, therapeutic agents that target Globo-H can inhibit these processes. The antibody-drug conjugate (ADC) OBI-999, which targets Globo-H, demonstrated low nanomolar cytotoxicity against tumor cells with high Globo-H expression, directly reducing their viability. aacrjournals.orgnih.govascopubs.org Furthermore, treatment with an anti-Globo H antibody was able to abolish the pro-survival effects and drug resistance conferred by Globo-H ceramide in lung cancer cells. tandfonline.com
Table 2: Effect of Globo-H Targeting on Cancer Cell Viability and Colony Formation
| Agent | Cancer Cell Type | Effect | Finding |
|---|---|---|---|
| Globo-H Ceramide | Lung and Breast Cancer | Increased Colony Formation | Promoted cancer cell survival and proliferation capacity. tandfonline.com |
| OBI-999 (Anti-Globo H ADC) | Globo H-positive cancer cells | Decreased Cell Viability | Induced potent, low nanomolar cytotoxicity. aacrjournals.orgnih.gov |
In Vivo Efficacy in Murine Tumor Models
The ultimate preclinical validation of a cancer therapeutic lies in its ability to control tumor growth in vivo. Formulations based on Globo-H analogues have shown significant promise in a variety of murine cancer models.
Tumor Growth Inhibition Studies with this compound Formulations
Numerous studies have demonstrated the in vivo efficacy of targeting Globo-H. The ADC OBI-999 produced excellent, dose-dependent tumor growth inhibition in xenograft models of breast, gastric, and pancreatic cancer, as well as in a lung patient-derived xenograft (PDX) model. aacrjournals.orgnih.gov At a dose of 1 mg/kg, OBI-999 resulted in tumor growth inhibition of 77% in a breast cancer model, 89% in a gastric cancer model, and 68% in a lung cancer model. aacrjournals.org In a pancreatic cancer model, a 10 mg/kg dose led to complete tumor inhibition. aacrjournals.org
Vaccine-based approaches have also been successful. A novel combination vaccine linking Globo-H and the cancer stem cell marker OCT4 to a TLR7 agonist (Globo-H-OCT4-T7) resulted in a significant reduction in tumor growth by over 80% in both a CT26 colorectal cancer transplanted mouse model and a human PDX model. researchgate.net Even direct targeting with monoclonal antibodies has proven effective; disrupting Globo-H clusters on the tumor surface with such antibodies led to a 45% inhibition of tumor growth in xenografted mice. tandfonline.com
Table 3: In Vivo Tumor Growth Inhibition by Globo-H-Targeted Agents
| Therapeutic Agent | Cancer Model | Key Result |
|---|---|---|
| OBI-999 (ADC) | Breast, Gastric, Pancreatic, Lung Xenografts | Excellent, dose-dependent tumor growth inhibition. aacrjournals.orgnih.gov |
| Globo-H-OCT4-T7 (Vaccine) | Colorectal Cancer (CT26) & Human PDX | >80% reduction in tumor growth. researchgate.net |
Analysis of Tumor Microenvironment Changes
Targeting Globo-H not only affects tumor cells directly but can also modulate the tumor microenvironment (TME) to be less hospitable for cancer growth and more permissive to an anti-tumor immune response. Globo-H ceramide shed by tumors can act as an immune checkpoint molecule, suppressing the proliferation of T and B cells and promoting angiogenesis. aacrjournals.orgescholarship.org Therapeutic intervention can reverse these effects.
The Globo-H-OCT4-T7 conjugate vaccine was shown to significantly improve the tumor immune microenvironment in treated mice. researchgate.net This was characterized by an increased ratio of pro-inflammatory M1 to anti-inflammatory M2 tumor-associated macrophages (TAMs), a reduction in the number of regulatory T cells (Tregs), and enhanced infiltration of tumor-specific, IFN-γ-producing CD8+ T cells. researchgate.net
Furthermore, preclinical data suggests that the ADC OBI-999 can create a TME that significantly enhances the function of checkpoint inhibitors like anti-PD1 antibodies, demonstrating synergistic anti-tumor effects in breast, gastric, colorectal, and small cell lung cancer models. obipharma.com This indicates that targeting Globo-H can reprogram the TME, turning an immunosuppressive environment into one that supports robust and effective anti-cancer immunity.
Angiogenesis Modulation by this compound (e.g., via bFGF, VEGF)
Current preclinical research has not specifically delineated the modulatory effects of "this compound" on angiogenesis, particularly concerning its interaction with basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). However, compelling evidence from studies on the broader Globo-H family of glycosphingolipids demonstrates a significant role in promoting tumor angiogenesis.
Globo-H ceramide, a closely related compound, has been shown to be shed by cancer cells and subsequently incorporated into endothelial cells. nih.govnih.gov This uptake by endothelial cells triggers a cascade of pro-angiogenic activities, including cell migration and tube formation, which are critical steps in the development of new blood vessels that supply tumors with essential nutrients. nih.govaacrjournals.org
Preclinical studies have established a clear correlation between the expression levels of Globo-H on cancer cells and their angiogenic potential. Breast cancer cells exhibiting high levels of Globo-H expression demonstrated significantly greater tumorigenicity and angiogenesis compared to cells with low Globo-H expression. nih.govtandfonline.com This observation is further substantiated by the analysis of clinical breast cancer specimens, where tumors positive for Globo-H were found to have a higher density of blood vessels. nih.govresearchgate.net
The underlying mechanism of Globo-H-mediated angiogenesis involves its endocytosis by endothelial cells and subsequent interaction with intracellular signaling pathways. Specifically, Globo-H ceramide has been found to bind to the translin-associated factor X (TRAX). This binding event leads to the release of phospholipase Cβ1 (PLCβ1), which in turn triggers the mobilization of intracellular calcium (Ca2+). nih.gov This signaling cascade is a key driver of the observed pro-angiogenic effects. While the direct impact on bFGF and VEGF pathways by Globo-H analogues remains an area for further investigation, the established role of Globo-H in promoting angiogenesis underscores its potential as a therapeutic target to inhibit tumor growth.
Table 1: Preclinical Findings on Globo-H and Angiogenesis
| Finding | Cancer Model/System | Key Outcome | Reference |
| Induction of Endothelial Cell Migration and Tube Formation | In vitro endothelial cell cultures | Globo-H ceramide induced migration and tube formation. | nih.gov |
| Increased Tumorigenicity and Angiogenesis | Breast cancer xenograft models | High Globo-H expression correlated with increased tumor growth and blood vessel formation. | nih.govtandfonline.com |
| Higher Vessel Density in Clinical Samples | Human breast cancer specimens | Globo-H positive tumors exhibited a greater density of blood vessels. | nih.govresearchgate.net |
| Mechanism of Action | In vitro endothelial cell cultures | Globo-H ceramide binds to TRAX, leading to PLCβ1 release and Ca2+ mobilization. | nih.gov |
Combination Strategies with this compound
The therapeutic potential of targeting Globo-H and its analogues is being actively explored in combination with other anti-cancer strategies to enhance their efficacy. Preclinical studies have primarily focused on vaccine formulations and antibody-drug conjugates (ADCs) targeting Globo-H.
One promising approach involves the use of Globo-H-based vaccines in combination with immunological adjuvants. Adjuvants are substances that boost the body's immune response to an antigen. Preclinical and clinical studies have evaluated a Globo-H vaccine conjugated to keyhole limpet hemocyanin (KLH) in combination with the saponin-based adjuvant QS-21. acs.org More recent preclinical research has explored the combination of a Globo-H-CRM197 conjugate vaccine with adjuvants such as 3-O-deacyl-monophosphoryl lipid A (3D-MPL) and QS-21, which was shown to elicit robust antibody responses and cellular immunity in mice. nih.gov
Another combination strategy involves the use of low-dose cyclophosphamide (B585). In preclinical models, cyclophosphamide has been shown to enhance the immune response to vaccines by reducing the number of regulatory T cells, which can suppress anti-tumor immunity. nih.gov This approach aims to create a more favorable immune environment for the vaccine to exert its effect.
Furthermore, the role of Globo-H in the tumor microenvironment suggests the potential for combination therapies with immune checkpoint inhibitors. nih.govtandfonline.com By promoting an immunosuppressive environment, Globo-H may limit the effectiveness of therapies that rely on a robust anti-tumor immune response. nih.gov Combining a Globo-H targeting agent with an immune checkpoint inhibitor could therefore have a synergistic effect, simultaneously targeting the tumor cell directly and releasing the brakes on the immune system.
The antibody-drug conjugate OBI-999, which targets Globo-H, has demonstrated significant tumor growth inhibition in various preclinical cancer models, including breast, gastric, and pancreatic cancer xenografts. aacrjournals.orgnih.govresearchgate.net The potent anti-tumor activity of this ADC suggests its potential for use in combination with other standard-of-care chemotherapies or targeted agents, although specific preclinical combination studies are an area of ongoing research.
Table 2: Preclinical Combination Strategies Involving Globo-H Targeting
| Combination Strategy | Agent(s) | Rationale | Preclinical Model | Key Finding | Reference |
| Vaccine with Adjuvant | Globo-H-KLH + QS-21 | Enhance immunogenicity | Mice | Induced high-titer IgM and modest IgG responses. | acs.org |
| Vaccine with Adjuvants | Globo-H-CRM197 + 3D-MPL + QS-21 | Elicit robust and specific immune response | Mice | Induced strong antibody and T-cell responses. | nih.gov |
| Vaccine with Immunomodulator | Globo-H Vaccine + Cyclophosphamide | Reduce immunosuppression | Experimental tumor models | Enhanced vaccine-induced immune response. | nih.gov |
| Targeted Therapy | OBI-999 (ADC) | Direct cytotoxicity to Globo-H expressing cells | Breast, gastric, pancreatic cancer xenografts | Excellent dose-dependent tumor growth inhibition. | aacrjournals.orgnih.govresearchgate.net |
Analytical and Methodological Advancements in Globo H Analogue Type 2 Research
Glycan Microarray Technology for Quantitative Antibody Profiling
Glycan microarray technology has emerged as a powerful, high-throughput tool for the quantitative analysis of antibody responses against Globo-H and its analogues. This technology allows for the immobilization of a wide array of glycans, including Globo-H analogue type 2, onto a solid surface, creating a microarray that can be probed with serum or purified antibodies to determine binding specificity and affinity.
One of the primary advantages of glycan microarrays is their high sensitivity and the minimal sample volume required compared to traditional methods like ELISA. nih.govcapes.gov.brsigmaaldrich.com Studies have demonstrated that these microarrays can detect antibody binding at the attomole level, representing a significant increase in sensitivity. nih.gov This enhanced sensitivity is crucial for detecting low-abundance antibodies in patient sera, which can be indicative of an early immune response to cancer.
In a notable study, a glycan microarray featuring Globo-H and its truncated analogues was developed to measure the dissociation constants (KD,surf) with different monoclonal antibodies, such as VK-9 and Mbr1. nih.gov This allowed for a detailed comparison of the binding specificities of these antibodies for various Globo-H-related structures. The results indicated that the relative binding affinity for Globo-H was higher for Mbr1 than for VK-9. nih.gov
Furthermore, glycan microarrays have been effectively used to profile the antibody repertoire in the plasma of cancer patients. Research has shown that breast cancer patients have significantly higher levels of antibodies against Globo-H compared to healthy individuals, suggesting the potential of these microarrays as a diagnostic tool. nih.govcapes.gov.br The technology can also be used to monitor the immune response in patients undergoing vaccine therapy targeting Globo-H. nih.govsigmaaldrich.com
Interactive Table 1: Antibody Binding Specificity to Globo-H and Analogues on a Glycan Microarray.
| Glycan | Monoclonal Antibody | Relative Binding Affinity |
|---|---|---|
| Globo-H | Mbr1 | +++ |
| Globo-H | VK-9 | ++ |
| Tetrasaccharide Bb4 | Mbr1 | + |
High-Sensitivity Detection Methods for Globo-H Analogues and Their Interactions
Beyond glycan microarrays, other high-sensitivity methods have been developed to detect Globo-H analogues and analyze their interactions. These methods are essential for understanding the biological functions of these antigens and for the development of targeted therapies.
One approach involves the use of synthetically derived azido-Globo-H analogues for immunogenicity studies. acs.org These modified analogues can be conjugated to carrier proteins, such as CRM197, to create glycoconjugate vaccines. acs.org The immune response elicited by these vaccines can be meticulously analyzed using techniques like glycan array analysis and flow cytometry to assess the titer and specificity of the induced antibodies. acs.org For instance, studies have shown that certain azido-Globo-H glycoconjugates can elicit a stronger IgG antibody response to native Globo-H than the native antigen itself. acs.org
The development of monoclonal antibodies with high specificity for Globo-H and its analogues has also been a significant advancement. These antibodies are critical reagents for various detection methods, including ELISA, flow cytometry, and immunohistochemistry. nih.govantibodysystem.com The sensitivity of these immunoassays allows for the detection of Globo-H expression in both tumor tissues and cell lines. ascopubs.orgnih.gov
Moreover, advancements in mass spectrometry have provided powerful tools for the structural characterization of Globo-H analogues and their metabolites. These techniques enable the precise identification and quantification of these complex glycans in biological samples.
Flow Cytometry for Cell Surface Antigen Expression Analysis
Flow cytometry is a cornerstone technique for analyzing the expression of cell surface antigens like this compound on individual cells. This method allows for the rapid and quantitative analysis of a large number of cells, providing valuable information on the heterogeneity of antigen expression within a cell population.
In the context of cancer research, flow cytometry has been instrumental in characterizing the expression of Globo-H on various cancer cell lines, such as the breast cancer cell line MCF-7. researchgate.net By using fluorescently labeled antibodies specific to Globo-H, researchers can identify and quantify the percentage of cells expressing the antigen, as well as the intensity of expression. nih.gov
Flow cytometry is also a critical tool for evaluating the efficacy of antibody-based therapies. For example, it can be used to assess the binding of therapeutic antibodies to cancer cells and to monitor changes in antigen expression following treatment. acs.org
Interactive Table 2: Globo-H and SSEA-3 Expression in Breast Cancer Specimens Analyzed by Flow Cytometry. nih.gov
| Antigen | Percentage of Positive Tumors | Expression in Non-BCSCs | Expression in BCSCs |
|---|---|---|---|
| Globo-H | 61.0% (25/41) | Present in 25/25 positive tumors | 20% (8/40) |
Immunostaining Techniques for Tissue and Cell Line Analysis
Immunostaining techniques, including immunohistochemistry (IHC) and immunocytochemistry (ICC), are invaluable for visualizing the expression and localization of this compound within tissue sections and on cultured cells. These methods provide crucial spatial information that complements the quantitative data obtained from flow cytometry and microarrays.
IHC has been widely used to examine the expression of Globo-H in a variety of tumor types, including breast, prostate, lung, and pancreatic cancers. nih.govtandfonline.com These studies have generally shown that Globo-H is overexpressed in cancerous tissues compared to corresponding normal tissues. tandfonline.com In some normal tissues, Globo-H expression is restricted to the secretory borders of epithelial cells, where it has limited access to the immune system. nih.gov
The intensity of Globo-H staining in tumor samples, often evaluated using an H-score, can be correlated with clinical outcomes. ascopubs.orgnih.gov For instance, some studies have suggested a potential correlation between higher Globo-H expression and progression-free survival in patients receiving a Globo-H-targeted vaccine. nih.gov
ICC, on the other hand, is used to study the expression of Globo-H in cultured cancer cell lines. This technique allows for the detailed examination of the subcellular localization of the antigen and can be used to screen for cell lines that are suitable models for in vitro studies of Globo-H-targeted therapies.
The development of specific monoclonal antibodies has been crucial for the success of these immunostaining techniques, enabling the sensitive and specific detection of Globo-H in complex biological samples. nih.govantibodysystem.com
Future Directions and Emerging Research Avenues for Globo H Analogue Type 2
Development of Novel Bioconjugation Chemistries
The immunogenicity of carbohydrate antigens like Globo-H is often insufficient to elicit a robust immune response. Consequently, they are typically conjugated to carrier proteins to enhance their visibility to the immune system. Future research is focused on optimizing these conjugation strategies to maximize the anti-tumor immune response.
Keyhole Limpet Hemocyanin (KLH) and diphtheria toxoid cross-reactive material 197 (CRM197) are carrier proteins that have been successfully used in clinical trials. grantome.comnih.gov The choice of carrier protein is critical, as it can influence the type and magnitude of the immune response. For instance, Globo-H-CRM197 conjugates have been shown to induce higher titers of IgG antibodies compared to Globo H-KLH. nih.gov
To further boost the immune response, various adjuvants are being investigated in combination with Globo-H analogue conjugates. Glycolipid C34, for example, has been used to induce a class switch from IgM to IgG antibodies, leading to a more potent and durable immune response. acs.org Other adjuvants, such as the saponin-based QS-21 and a synthetic 3-O-deacyl-monophosphoryl lipid A (3D-MPL), are also being explored, with combinations like QS-21 and 3D-MPL showing the ability to elicit robust Th1 cellular immunity in mice. nih.gov
Chemical modification of the Globo-H analogue itself is another promising avenue. The introduction of functional groups such as fluoro, azido (B1232118), or phenyl moieties at specific positions on the carbohydrate structure has been shown to enhance the IgG antibody response against the native Globo-H antigen. researchgate.net Similarly, modifications to the N-acyl group with fluorine have demonstrated an ability to increase the titers of IgG antibodies that can recognize and eliminate cancer cells. rsc.org These chemical alterations can create novel epitopes that are more readily recognized by the immune system.
Table 1: Novel Bioconjugation Strategies for Globo-H Analogue Type 2
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Carrier Protein | CRM197 | Enhance immunogenicity and induce higher IgG titers compared to KLH. | nih.gov |
| Adjuvant | C34 | Induce a class switch from IgM to IgG antibodies. | acs.org |
| Adjuvant Combination | QS-21 and 3D-MPL | Elicit robust Th1 cellular immunity. | nih.gov |
| Chemical Modification | Azido group at C-6 position | Elicit a strong IgG immune response. | researchgate.net |
| Chemical Modification | N-fluoroacetyl group | Induce higher titers of IgG antibodies. | nih.gov |
Exploration of Alternative Delivery Systems for this compound
While protein carriers have been the standard, research is expanding to include non-protein-based delivery systems to potentially improve vaccine efficacy and simplify manufacturing. These alternative systems aim to protect the carbohydrate antigen from degradation, enhance its uptake by immune cells, and present it in a multivalent fashion to better stimulate B-cell receptors. nih.gov
Liposomes and Nanoparticles: Liposomal carriers and various nanoparticles (NPs) are being investigated as promising delivery platforms. nih.gov These systems can be engineered to present a high density of Globo-H analogues on their surface, mimicking the presentation of antigens on pathogens and leading to a stronger immune response. grantome.comnih.gov Gold nanoparticles and lipid nanoparticles have been explored for the delivery of carbohydrate antigens, offering advantages in terms of biocompatibility and the ability to co-deliver immunostimulatory molecules. nih.govfrontiersin.org Glycopolymer micelles are another emerging nanoparticle-based approach that has shown good biocompatibility and degradability. cjps.org
Dendrimers: These highly branched, synthetic macromolecules offer a precise platform for the multivalent display of antigens. The well-defined structure of dendrimers allows for controlled attachment of a specific number of Globo-H analogue molecules, which can lead to enhanced B-cell activation. creative-biolabs.com
Monophosphoryl Lipid A (MPLA): Beyond its role as an adjuvant, MPLA is also being explored as a carrier molecule itself. creative-biolabs.com Conjugating Globo-H directly to MPLA creates a "self-adjuvanting" vaccine that has been shown in mouse models to induce a rapid and strong immune response, potentially exceeding that of traditional Globo-H-KLH conjugates. creative-biolabs.comrsc.org This approach simplifies the vaccine formulation by eliminating the need for an external adjuvant and offers a structurally well-defined product, which is advantageous for quality control. rsc.org
Advanced Immunological Modulations through Analogue Design
The design of Globo-H analogues is moving beyond simple presentation to the immune system towards a more sophisticated modulation of the resulting immune response. By strategically modifying the chemical structure of the glycan, researchers can influence the type and specificity of the antibodies produced.
Studies have shown that modifications at the C-6 position of the reducing end glucose with fluoro, azido, or phenyl groups can elicit IgG antibodies that not only recognize Globo-H but also related epitopes like stage-specific embryonic antigen 3 (SSEA3) and stage-specific embryonic antigen 4 (SSEA4). researchgate.net This cross-reactivity could be beneficial in targeting a broader range of cancer cells. Furthermore, the introduction of an azido group at the C-6 position of the non-reducing end fucose has been found to elicit a particularly strong IgG immune response. researchgate.net
N-acyl modifications of Globo-H have also proven to be a fruitful area of investigation. For instance, fluorine-modified N-acyl Globo-H conjugates can induce higher titers of IgG antibodies that are capable of recognizing the native Globo-H antigen on cancer cell surfaces and mediating complement-dependent cytotoxicity (CDC), a key mechanism for killing tumor cells. rsc.org Specifically, difluorinated and trifluorinated N-acyl analogues have been shown to significantly enhance the immunogenicity compared to the unmodified Globo-H conjugate. nih.gov
The goal of these advanced analogue designs is to generate a more potent and targeted anti-tumor response. The antibodies induced by these modified analogues have demonstrated the ability to recognize Globo-H expressing tumor cells (such as the MCF-7 breast cancer cell line) and trigger their destruction through mechanisms like CDC. researchgate.net
Table 2: Immunological Effects of Globo-H Analogue Modifications
| Modification Site | Modifying Group | Observed Immunological Effect | Reference |
|---|---|---|---|
| C-6 of reducing end glucose | Fluoro, Azido, or Phenyl | Elicited IgG antibody response recognizing Globo-H, SSEA3, and SSEA4. | researchgate.net |
| C-6 of non-reducing end fucose | Azido | Elicited a strong IgG immune response. | researchgate.net |
| N-acyl group | N-fluoroacetyl (difluorinated) | Induced significantly enhanced titers of IgG antibodies. | nih.gov |
| N-acyl group | N-fluoroacetyl (trifluorinated) | Induced significantly enhanced titers of IgG antibodies. | nih.gov |
Integration of Glycomics and Glycoproteomics in Globo-H Analogue Research
Glycomics, the comprehensive study of the entire set of glycans (the glycome) in an organism, and glycoproteomics, the systematic analysis of glycoproteins, are becoming increasingly vital in the field of Globo-H analogue research. These powerful analytical approaches provide the tools to understand the complex landscape of glycosylation in cancer and to rationally design more effective immunotherapies.
A major application of these techniques is in the discovery and characterization of tumor-associated carbohydrate antigens (TACAs) like Globo-H. By analyzing the glycan profiles of cancer cells versus normal cells, researchers can identify novel TACA targets and better understand the heterogeneity of glycan expression on tumors. This knowledge is crucial for designing Globo-H analogues and other glycan-based vaccines that can target a wider range of cancer types and subtypes.
Glycoproteomics can help to identify the specific protein carriers of Globo-H and its analogues on the cell surface. Understanding how these glycans are presented in the context of their protein scaffolds is important for designing synthetic vaccines that mimic the natural presentation of the antigen, potentially leading to a more effective immune response.
Furthermore, these "omics" approaches are essential for elucidating the biological functions of Globo-H and its analogues in cancer progression. By studying the interactions of these glycans with other molecules, such as lectins and antibodies, researchers can gain insights into their roles in cell signaling, adhesion, and metastasis. This information can be leveraged to develop new therapeutic strategies that target these interactions.
Potential for Diagnostic Tool Development Based on Globo-H Analogue Interactions
The specific interactions between Globo-H analogues and antibodies form the basis for the development of novel diagnostic tools for cancer. The overexpression of Globo-H on various cancer cells and the presence of anti-Globo-H antibodies in the serum of some cancer patients make this a promising area for diagnostic research. nih.gov
Glycan Microarrays: A key technology in this area is the glycan microarray. These are glass slides or other surfaces onto which a variety of glycans, including Globo-H and its analogues, are immobilized. nih.gov These arrays can be used to profile the antibody repertoire in a patient's serum, detecting the presence and levels of antibodies that bind to specific glycans. nih.gov
Studies have shown that glycan microarrays featuring Globo-H and its truncated analogues can be used for the quantitative analysis of breast cancer. nih.gov It has been demonstrated that the levels of antibodies against Globo-H are significantly higher in breast cancer patients compared to healthy individuals, suggesting that these microarrays could be developed into a sensitive diagnostic test. nih.govsigmaaldrich.com This method is highly sensitive, requiring only minute amounts of material, and offers a significant advantage over traditional methods like ELISA. nih.gov
Companion Diagnostics: Beyond initial diagnosis, Globo-H analogue-based tools have the potential to be developed as companion diagnostics. A companion diagnostic assay could be used to identify patients whose tumors express high levels of Globo-H, making them more likely to respond to Globo-H-targeted therapies. google.com This would allow for a more personalized approach to cancer treatment, ensuring that patients receive the most appropriate and effective therapies. There is ongoing work to develop such assays, including immunohistochemical methods for detecting Globo-H expression in tumor tissues. google.com
Biosensors: The development of biosensors for the detection of cancer biomarkers is a rapidly advancing field. mdpi.com While specific biosensors for this compound are still in early stages of research, the principles of biosensor technology could be applied to create rapid, sensitive, and cost-effective tests for detecting either the Globo-H antigen itself or antibodies against it in clinical samples.
Q & A
What are the key structural features of Globo-H analogue type 2 that dictate its antigenicity in cancer vaccine development?
Level : Basic
Answer : The antigenicity of this compound is primarily determined by its terminal α1-2-linked fucose residue and the hexasaccharide backbone (Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc). These structural motifs are critical for antibody recognition, as demonstrated by nuclear magnetic resonance (NMR) studies showing that the Fucα(1–2)Galβ moiety is essential for binding to glycan-specific antibodies like GH46 . Synthetic strategies prioritize preserving these epitopes through stereoselective glycosylation, as seen in optimized routes using thioglycoside donors and zirconium triflate catalysts .
Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
Level : Basic
Answer : Key techniques include:
- NMR spectroscopy for resolving stereochemistry (e.g., STD-NMR to validate binding interactions) .
- Mass spectrometry (MS) for verifying molecular weight and purity .
- High-performance liquid chromatography (HPLC) with glycan-specific columns to assess homogeneity .
- Surface plasmon resonance (SPR) or ELISA for functional validation of antigen-antibody binding .
How can researchers optimize stereochemical outcomes in the glycosylation steps of this compound synthesis?
Level : Advanced
Answer : Stereochemical challenges, such as unwanted α-isomer formation, can be mitigated by:
- Using thiogalactose donors with promoters like p-TolSOTf to bias β-selectivity .
- Modifying donor structures (e.g., introducing free hydroxyl groups at C4) to favor cyclic sulfonamide intermediates, improving β-linkage formation .
- Employing Cp₂Zr(OTf)₂ as a catalyst for efficient [3+3] coupling of trisaccharide domains .
What strategies resolve conflicting binding assay results involving this compound, such as discrepancies in ligand-receptor interactions?
Level : Advanced
Answer : Contradictory data (e.g., LTBh binding to Globo-H analogs but not native Globo-H ) require:
- Cross-validation with orthogonal methods (SPR, cell-based assays, or competitive ELISA).
- Structural analysis (X-ray crystallography or molecular docking) to identify epitope accessibility or steric hindrance.
- Context-specific testing (e.g., using native cell lines like MCF-7 vs. engineered models) to account for glycan presentation differences .
How should preclinical studies for Globo-H-based vaccines be designed to evaluate immunogenicity and specificity?
Level : Advanced
Answer : Robust preclinical designs include:
- Conjugation to carrier proteins (e.g., KLH) to enhance T-cell-dependent immune responses .
- Dose-ranging experiments with adjuvants (e.g., OBI-821) to optimize IgG/IgM antibody ratios .
- In vivo models using Globo-H-positive xenografts (e.g., MCF-7 cells) to assess complement-mediated cytotoxicity .
What methodologies address low-affinity antibody responses observed in early-phase Globo-H vaccine trials?
Level : Advanced
Answer : Strategies to enhance affinity include:
- Adjuvant optimization (e.g., saponin-based adjuvants) to promote class-switching from IgM to IgG .
- Prime-boost regimens with heterologous vectors or modified epitopes to refine B-cell receptor engagement .
- Epitope mapping via phage display libraries to engineer antibodies with improved binding kinetics .
What role does Globo-H play in cancer biology, and how does its overexpression influence therapeutic targeting?
Level : Basic
Answer : Globo-H is a tumor-associated carbohydrate antigen overexpressed in epithelial cancers (breast, prostate, lung), correlating with metastatic potential . Its restricted expression in normal tissues makes it a viable target for antibody-drug conjugates (ADCs) and vaccines, though heterogeneity in tumor expression necessitates companion diagnostics .
What challenges arise in scaling this compound synthesis for clinical trials, and how are they addressed?
Level : Advanced
Answer : Scalability hurdles include:
- Low yields in glycosylation steps , resolved via iterative donor design (e.g., DEF domain modifications) .
- Purification complexity , managed through orthogonal protecting groups and HPLC-based separation .
- Batch consistency , ensured by real-time MS/NMR monitoring during solid-phase synthesis .
How can researchers validate molecular interactions of this compound when NMR data are limited by signal overlap?
Level : Advanced
Answer : Partial NMR datasets (e.g., STD amplification factors for sub-structures ) can be supplemented with:
- Molecular dynamics simulations to predict binding conformations.
- Alanine scanning mutagenesis of antibody paratopes to identify critical residues .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
What experimental frameworks translate in vitro Globo-H targeting efficacy to in vivo models?
Level : Advanced
Answer : Translational pipelines involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
